4-Hydroxy-1-naphthyl-1'-naphthyl ketone
Description
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Structure
3D Structure
Properties
CAS No. |
432049-53-1 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H14O2/c22-20-13-12-19(16-9-3-4-10-17(16)20)21(23)18-11-5-7-14-6-1-2-8-15(14)18/h1-13,22H |
InChI Key |
YFYYABPKWABGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics of 4 Hydroxy 1 Naphthyl 1 Naphthyl Ketone and Its Transformations
Photochemical Rearrangements and Reactivity
The photochemical behavior of ketones, particularly those with aromatic moieties like the naphthyl group, is a rich area of research. The absorption of light energy can trigger a cascade of events, leading to rearrangements and other reactions that are not accessible under thermal conditions.
The Photo-Favorskii rearrangement is a photochemical analogue of the well-known Favorskii rearrangement of α-halo ketones. wikipedia.org This reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack to yield carboxylic acid derivatives. wikipedia.orgadichemistry.com In the case of cyclic α-halo ketones, this rearrangement results in ring contraction. wikipedia.orgadichemistry.com
The mechanism is thought to initiate with the formation of an enolate on the side of the ketone opposite the halogen atom. wikipedia.org This enolate then cyclizes to form the cyclopropanone intermediate. Subsequent attack by a nucleophile, such as a hydroxide (B78521) or alkoxide, opens the three-membered ring to form a more stable carbanion, which is then protonated. wikipedia.org
Studies on related systems, such as p-hydroxyphenacyl derivatives, have shed light on the mechanistic details. The photorelease of a leaving group is often accompanied by this rearrangement. nih.govnih.gov The reaction is believed to proceed through a triplet biradical intermediate which collapses to a ground-state spirodione, the "Favorskii intermediate". nih.gov This intermediate can then be hydrolyzed or undergo other reactions. nih.gov The stereochemical outcome of the photo-Favorskii rearrangement often involves racemization, indicating the involvement of intermediates that lack stereochemical memory. nih.gov
The efficiency and pathway of the photo-Favorskii rearrangement can be significantly influenced by factors such as ring strain in cyclic substrates. nih.gov For instance, in cyclic systems, increased ring strain in the potential spirocyclopropanone intermediate can lead to a divergence from the rearrangement pathway towards other reactions like solvolysis. nih.gov
| Intermediate/Feature | Description | Mechanistic Significance |
|---|---|---|
| Enolate Ion | Formed by deprotonation at the α'-carbon. | Initiates the intramolecular nucleophilic substitution. adichemistry.com |
| Cyclopropanone | A three-membered ring ketone intermediate. | Central intermediate that is attacked by a nucleophile. wikipedia.org |
| Triplet Biradical | An excited state species with two unpaired electrons. | Precursor to the cyclopropanone in the photochemical variant. nih.govnih.gov |
| Racemization | Loss of stereochemical information at the α-carbon. | Suggests the involvement of planar or rapidly inverting intermediates. nih.gov |
The photochemistry of a molecule is intrinsically linked to the properties of its electronic excited states. researchgate.net Upon absorption of a photon, a molecule like 4-Hydroxy-1-naphthyl-1'-naphthyl ketone is promoted from its ground electronic state to an excited state. The nature of this excited state dictates the subsequent photochemical and photophysical pathways.
For naphthyl derivatives, the naphthalene (B1677914) chromophore typically governs the absorption and fluorescence spectra. researchgate.net The excited states of naphthalene itself have been extensively studied. youtube.comdntb.gov.ua The photophysical processes, including radiative decay (fluorescence) and intersystem crossing to the triplet state, are key to understanding the molecule's behavior. researchgate.net
The quantum yield of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. Quantum yield determinations, alongside time-resolved absorption measurements, are crucial for building a comprehensive mechanistic picture. nih.gov For instance, the fluorescence quantum yield can be influenced by the rates of competing processes such as intersystem crossing and internal conversion. researchgate.net In some naphthyl-containing systems, fluorescence emission efficiency can be significantly decreased compared to simpler naphthalene derivatives. researchgate.net
| Factor | Description | Effect on Naphthyl Ketones |
|---|---|---|
| Excited State Character | The electronic nature of the excited state (e.g., n,π* or π,π*). | Determines the initial geometry relaxation and reactivity. |
| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet state. | Often a key step in photochemical rearrangements like the Photo-Favorskii. researchgate.net |
| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same multiplicity. | Competes with fluorescence and ISC, reducing quantum yields of these processes. |
| Solvent Effects | Interaction of the excited state with the surrounding solvent molecules. | Can influence the energies of excited states and the rates of photochemical processes. |
Photoinduced electron transfer (PET) is a fundamental process in chemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. mdpi.com In ketone systems, the ketone can act as either the electron acceptor or, in some cases, the donor, depending on the reaction partners and conditions.
The formation of electron donor-acceptor (EDA) complexes can facilitate PET. acs.org These complexes, formed by the association of an electron-rich donor and an electron-poor acceptor, can undergo single-electron transfer upon photoexcitation. acs.org This process can lead to the formation of radical ions, which can then initiate further chemical reactions. acs.org
In systems containing a naphthyl moiety, PET can occur from a proximate electron donor to the excited naphthalene chromophore. aminer.cnnih.gov For example, in naphthyl-appended cyclams, reductive luminescence quenching occurs via PET from amine lone pairs to the excited naphthyl group. aminer.cnnih.gov The efficiency of PET is governed by several factors, including the distance between the donor and acceptor, the driving force of the reaction, and the nature of the medium. mdpi.com The study of PET is crucial for developing systems for artificial photosynthesis and other applications involving the conversion of light energy into chemical energy. mdpi.com
Catalytic Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective transformation of functional groups. Naphthyl ketones can be valuable substrates in a variety of catalytic reactions.
Palladium catalysis is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. Naphthyl-containing compounds have been shown to participate in a range of palladium-catalyzed reactions. For instance, palladium-catalyzed carbonylative fluoroalkylation of 1,3-enynes has been developed to synthesize allenyl primary amides, and substrates with a naphthyl group have been shown to be effective in this transformation. acs.org
Another important application is the asymmetric allylic alkylation of 2-acylimidazoles, which can serve as ester enolate equivalents. nih.gov This methodology has been applied to the synthesis of a broad range of enantioenriched 2-acylimidazoles. nih.gov Furthermore, palladium-catalyzed naphthylation reactions have been used to synthesize bisnaphthyl-substituted acenaphthylenes. researchgate.net These examples highlight the utility of palladium catalysis in modifying and functionalizing molecules containing a naphthyl ketone moiety.
| Reaction Type | Substrate Class | Product Class | Key Features |
|---|---|---|---|
| Carbonylative Fluoroalkylation | 1,3-Enynes (including naphthyl-substituted) | Fluoroalkylated allenyl primary amides | High chemo- and regioselectivity. acs.org |
| Asymmetric Allylic Alkylation | 2-Acylimidazoles (derived from naphthylacetic acid) | Enantioenriched 2-acylimidazoles | Products are versatile synthetic intermediates. nih.gov |
| Naphthylation | Acenaphthylene | Bisnaphthyl-substituted acenaphthylene | Synthesis of polycyclic aromatic hydrocarbons. researchgate.net |
| Enantioselective (2-Naphthyl)methylation | Azaarylmethyl amine pronucleophiles | Enantioenriched (2-naphthyl)methylene azaarylmethyl amines | Access to valuable building blocks in medicinal chemistry. rsc.org |
The hydrogenation of ketones to alcohols is a fundamental transformation in organic chemistry. Ruthenium complexes have emerged as highly effective catalysts for this reaction, often exhibiting high activity and selectivity. acs.org Ruthenium(II) complexes, particularly those with diphosphine and diamine ligands, are excellent catalysts for the asymmetric hydrogenation of a wide range of aryl ketones. acs.org
Transfer hydrogenation is another important variant where a molecule other than hydrogen gas, such as isopropanol, serves as the hydrogen source. webofproceedings.org Ruthenium complexes are also highly active in transfer hydrogenation reactions. webofproceedings.orgorganic-chemistry.org The mechanism of transfer hydrogenation often involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone carbonyl group. webofproceedings.org Chiral ruthenium complexes have been developed for the enantioselective hydrogenation of ketones, providing access to chiral alcohols with high enantiomeric excess. st-andrews.ac.uk These methods offer a green and efficient route for the reduction of ketones, including those with bulky aromatic substituents like the naphthyl group.
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent a significant avenue for the synthesis of complex aromatic ketones. While specific studies focusing exclusively on the copper-catalyzed reactions of this compound are not extensively detailed in the available literature, the principles of copper catalysis in the formation of naphthyl ketones from related precursors are well-established. These reactions often involve the formation of carbon-carbon bonds through various mechanisms, including cross-coupling and cyclization reactions. rsc.org
One relevant approach involves the copper-mediated intramolecular aerobic oxidative cyclization of alkynes and sulfonylcrotonates, which provides an efficient route to highly functionalized naphthyl ketones. rsc.org This methodology highlights copper's role in facilitating complex molecular constructions under relatively mild conditions. Another key aspect of copper catalysis is its application in C-H functionalization. For instance, copper catalysts have been used for the ortho-selective C-H functionalization of naphthols with diazo compounds, leading to the formation of new C-C bonds. nih.gov This process is sensitive to the copper source (CuCl vs. CuCl₂), which determines whether the active intermediate is a bimetallic or monometallic carbene and influences the reaction's site-selectivity. nih.gov
Furthermore, copper catalysts are effective in promoting retro-aldol reactions of β-hydroxy ketones, which can then react with aldehydes to form α,β-unsaturated ketones. rsc.org This demonstrates copper's utility in both bond-breaking and bond-forming processes, which could be relevant to the transformation of hydroxylated naphthyl ketones. The versatility of copper catalysis is also evident in its use for the synthesis of β-hydroxyl esters from ketones via a Reformatsky-type reaction. organic-chemistry.org
The following table summarizes key copper-catalyzed reactions relevant to the synthesis and modification of naphthyl ketones and their precursors.
| Reaction Type | Catalyst System | Substrates | Products | Reference |
| Intramolecular Aerobic Oxidative Cyclization | Copper-mediated | Alkynes and sulfonylcrotonates | Highly functionalized naphthyl ketones | rsc.org |
| ortho-C-H Functionalization | CuCl or CuCl₂ | Naphthols and α-diazoesters | ortho-substituted naphthols | nih.gov |
| Retro-Aldol/Aldol Condensation | Cu(IPr)Cl / NaOtBu | β-hydroxy ketones and aldehydes | (E)-α,β-unsaturated ketones | rsc.org |
| Reformatsky Reaction | CuI / Mn powder | Ketones/Aldehydes and ethyl iodoacetate | β-hydroxyl esters | organic-chemistry.org |
| Aerobic Oxidation | Cu(ClO₄)₂ | Activated C-H bonds (e.g., bis(benzimidazol-2-yl)methane) | Ketones | acs.org |
Metal-Free Oxidative Rearrangements
Metal-free oxidative rearrangements provide an alternative pathway for the structural modification of α-hydroxy ketones, a class of compounds to which this compound belongs. These reactions, typically induced by acid, base, or heat, involve a 1,2-migration of an alkyl or aryl group. wikipedia.org A key characteristic of the α-ketol rearrangement is its reversibility, which means the reaction equilibrium favors the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.org
While specific studies on the metal-free oxidative rearrangement of this compound are not prominent, the general principles governing α-hydroxy ketones are applicable. The reaction can be initiated by deprotonation of the hydroxyl group under basic conditions, followed by the migration of one of the adjacent carbon groups. Under acidic conditions, protonation of the carbonyl oxygen precedes the migratory shift.
A pertinent example of a related metal-free transformation is the [3+2] cyclization/rearrangement of α-hydroxyketones with trifluoromethyl N-acylhydrazones, which yields multi-substituted trifluoromethyloxazolines. rsc.org Additionally, the synthesis of α-hydroxy ketones can be achieved through the oxidation of olefins using reagents like potassium permanganate, followed by a potential acid-catalyzed rearrangement that can proceed with either retention or inversion of configuration depending on the acid strength. organic-chemistry.org
These metal-free approaches are advantageous as they avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
Biotransformations of Naphthalene Derivatives to Hydroxylated Ketones
The biotransformation of naphthalene by microorganisms is a key process in its environmental degradation and a source of various hydroxylated derivatives. nih.gov While the direct microbial synthesis of this compound is not a commonly reported pathway, the formation of its precursors, such as naphthols, is a well-documented step in naphthalene metabolism. nih.gov
Microbial Oxidation Pathways
Microorganisms, particularly bacteria and fungi, initiate the degradation of naphthalene by introducing hydroxyl groups onto the aromatic rings. mdpi.com This is typically achieved through the action of monooxygenase or dioxygenase enzymes. nih.govmdpi.com Naphthalene dioxygenase (NDO), a well-studied enzyme system, catalyzes the oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.comdntb.gov.ua This intermediate is then further metabolized.
The primary oxidation products of naphthalene can include 1-naphthol (B170400) and 2-naphthol (B1666908). asm.org For example, the green microalga Chlorella vulgaris has been shown to metabolize naphthalene to 1-naphthol. nih.gov Fungi, such as Pleurotus eryngii, can also hydroxylate naphthalene, leading to intermediates like 1,4-naphthoquinone, which is then further degraded. researchgate.net Some bacterial strains, like Bacillus thermoleovorans, produce both 1-naphthol and 2-naphthol during naphthalene cometabolism. asm.org
The table below outlines various microorganisms and their role in the oxidation of naphthalene to hydroxylated intermediates.
| Microorganism | Enzyme System | Key Hydroxylated Intermediates | Reference |
| Pseudomonas sp. | Naphthalene Dioxygenase (NDO) | cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1,2-dihydroxynaphthalene | nih.govoup.com |
| Chlorella vulgaris | Not specified | 1-Naphthol | nih.gov |
| Bacillus thermoleovorans | Monooxygenases | 1-Naphthol, 2-Naphthol, 2,3-dihydroxynaphthalene (B165439) | asm.org |
| Pleurotus eryngii | Dioxygenase, Peroxidases, Laccase | 1,4-Naphthoquinone | researchgate.net |
Intermediate Identification in Bioconversion Processes
Identifying the intermediates in the microbial degradation of naphthalene is crucial for elucidating the metabolic pathways. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), are employed for this purpose. asm.orgresearchgate.net
In the degradation of naphthalene by Bacillus thermoleovorans, intermediates such as 1-naphthol, 2-naphthol, and 2,3-dihydroxynaphthalene have been identified. asm.org Further downstream metabolites can include salicylic (B10762653) acid, gentisate, and catechol, indicating the complete breakdown of the aromatic structure. mdpi.comfrontiersin.org The white rot fungus Pleurotus eryngii has been shown to produce 1,4-naphthaquinone, benzoic acid, and catechol from naphthalene. researchgate.net The presence of these intermediates suggests that the fungus initiates ring cleavage through dioxygenation at the C1 and C4 positions. researchgate.net
The study of these metabolic pathways not only provides insight into natural attenuation processes but also offers potential for biotechnological applications in producing valuable hydroxylated aromatic compounds. psu.edu
Proton Transfer and Deprotonation Phenomena in Hydroxylated Naphthyl Aldehydes
The principles of proton transfer and deprotonation observed in hydroxylated naphthyl aldehydes are highly relevant to understanding the chemical behavior of this compound, as both possess a hydroxyl group on a naphthalene ring system that can engage in such processes. Studies on 4-Hydroxy-1-naphthaldehyde have revealed concentration-dependent deprotonation in polar solvents like methanol (B129727) and acetonitrile (B52724). researchgate.netrsc.org
This phenomenon can be investigated using UV-Vis spectroscopy and NMR. researchgate.net In the case of 4-Hydroxy-1-naphthaldehyde, the addition of a base leads to the formation of a deprotonated species, which exhibits a distinct absorption spectrum at longer wavelengths (360-400 nm). researchgate.net
In derivatives containing a nearby basic site, such as the Mannich base 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, an intramolecular proton transfer from the hydroxyl group to the nitrogen atom can occur. rsc.orgrsc.org The position of this equilibrium is highly solvent-dependent. In a nonpolar solvent like toluene, the neutral OH-form is dominant, whereas in a polar protic solvent like methanol, the proton-transferred zwitterionic form is preferred. rsc.org Acetonitrile represents an intermediate case where an equilibrium between the two forms exists. rsc.org This solvent-controlled tautomerism makes such molecules candidates for molecular switches.
The table below summarizes the protonation state of 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde in different solvents.
| Solvent | Predominant Form | Phenomenon | Reference |
| Toluene | OH-form (neutral) | No significant proton transfer | rsc.org |
| Chloroform | OH-form (neutral) | No significant proton transfer | rsc.org |
| Acetonitrile | Equilibrium between OH-form and Zwitterion | Intramolecular proton transfer | rsc.org |
| Methanol | Proton-transferred tautomer (Zwitterion) | Intramolecular proton transfer | rsc.org |
These findings suggest that the hydroxyl group of this compound would also be susceptible to deprotonation in the presence of a base or in polar solvents, influencing its spectroscopic properties and reactivity.
Reaction Kinetics and Pathway Elucidation
The elucidation of reaction pathways and the study of their kinetics are fundamental to understanding the transformation of naphthalene derivatives. For the biotransformation of naphthalene, significant effort has been dedicated to mapping the metabolic routes. The degradation of naphthalene to salicylate (B1505791) is a well-studied pathway, and the genes encoding the enzymes for these initial steps are often organized in the nah operon. nih.govnih.gov
In the context of chemical synthesis, kinetic studies of copper-catalyzed reactions have shown that the rate-limiting step can vary. For example, in the copper-catalyzed oxidation of fluorene, the deprotonation of the substrate was found to be rate-limiting. acs.org For the copper-catalyzed C-H insertion into naphthols, DFT calculations have been used to determine the energy barriers for different steps, including electrophilic addition and proton transfer, thereby elucidating the reaction mechanism and the origins of selectivity. nih.gov
The study of reaction kinetics and pathway elucidation relies on a combination of experimental techniques, such as spectroscopy and chromatography to identify intermediates and products, and computational methods to model reaction energy profiles. These approaches are essential for optimizing synthetic routes and understanding biological degradation processes involving compounds like this compound.
Identification of Key Intermediates
In the transformations of this compound, several key intermediates can be postulated based on the functional groups present in the molecule. These intermediates are transient species that are not typically isolated but represent local energy minima on the reaction pathway. Their identification is fundamental to understanding the stepwise mechanism of a reaction.
One of the most important classes of intermediates arises from the keto-enol tautomerism inherent to the hydroxynaphthyl moiety. The equilibrium between the keto and enol forms can dictate the nucleophilic versus electrophilic character of the molecule. The enol form increases the electron-donating ability of the hydroxylated ring, activating it towards electrophilic attack.
In reactions involving electrophilic aromatic substitution, a common transformation for naphthol derivatives, the formation of a sigma complex (or arenium ion) is a critical intermediate. In this intermediate, the electrophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this carbocationic intermediate often determines the regioselectivity of the reaction. For the hydroxylated naphthyl ring, the hydroxyl group can stabilize the positive charge through resonance, directing incoming electrophiles to specific positions.
For nucleophilic reactions at the carbonyl carbon, a tetrahedral intermediate is invariably formed. This occurs when a nucleophile attacks the electrophilic carbonyl carbon, leading to a transient species where the carbon atom changes its hybridization from sp² to sp³. The stability and subsequent breakdown of this intermediate determine the reaction's outcome.
In photochemical reactions, electronically excited states of the ketone can act as key intermediates, leading to unique reaction pathways not accessible under thermal conditions. semanticscholar.org Additionally, radical intermediates could be formed under specific conditions, such as in the presence of radical initiators or upon single-electron transfer (SET). acs.org
Below is a table summarizing potential key intermediates in the transformations of this compound.
| Intermediate Type | Preceding Reactant(s) | Subsequent Product(s) | Reaction Class Example |
| Enol Tautomer | This compound | Keto Tautomer, Electrophilic Addition Product | Electrophilic Aromatic Substitution |
| Sigma Complex (Arenium Ion) | Ketone + Electrophile | Substituted Ketone | Nitration, Halogenation |
| Tetrahedral Intermediate | Ketone + Nucleophile | Alcohol (from reduction), Hemiacetal | Grignard Reaction, Reduction |
| Hydrazone | Ketone + Hydrazine | Alkane (after reduction) | Wolff-Kishner Reduction libretexts.org |
| Radical Cation/Anion | Ketone + Initiator/Light | Dimerization or Fragmentation Products | Photochemistry, SET Reactions |
Transition State Analysis
Transition state analysis provides insight into the energy barriers of a reaction, thereby explaining reaction rates and selectivity. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is not a chemical species that can be isolated but rather a fleeting arrangement of atoms at the peak of an energy barrier.
Computational methods are the primary tools for studying transition states. smu.eduescholarship.org For transformations involving this compound, transition state analysis can elucidate several aspects of its reactivity.
For instance, in an electrophilic substitution reaction on the hydroxy-naphthyl ring, computational analysis would involve locating the transition states for the attack at different positions. The relative energies of these transition states would predict the regioselectivity of the reaction. The transition state would feature a partial bond between the incoming electrophile and the carbon atom of the naphthyl ring, and the aromatic system would be partially disrupted.
In the case of nucleophilic addition to the carbonyl group, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the C=O double bond begins to break. The geometry of this transition state can be influenced by steric hindrance from the bulky naphthyl groups, affecting the rate of reaction.
The intersecting-state model (ISM) is one theoretical approach that has been applied to calculate absolute rate constants for reactions involving naphthols, such as proton transfer. researchgate.net This model incorporates quantum-mechanical tunneling and can account for the reactivity of photoacids.
Computational studies on analogous systems, such as the reaction of Criegee intermediates with hydroxyketones, have identified transition states for cycloaddition reactions. nih.gov These studies calculate the free-energy barriers for different reaction pathways, allowing for a determination of the most likely mechanism. nih.gov
The table below outlines hypothetical transition states and the key parameters that would be investigated in a computational analysis of reactions involving this compound.
| Reaction Type | Key Features of the Transition State | Parameters for Analysis |
| Electrophilic Aromatic Substitution | Partial bond formation between electrophile and naphthyl ring; partial positive charge on the ring. | Activation Energy (ΔG‡), Geometry (bond lengths/angles), Vibrational Frequencies |
| Nucleophilic Addition to Carbonyl | Partial bond formation between nucleophile and carbonyl carbon; elongation of C=O bond. | Activation Energy (ΔG‡), Influence of Steric Hindrance |
| Keto-Enol Tautomerization | Proton transfer from oxygen to carbon (or vice-versa) via an intramolecular or solvent-assisted pathway. | Activation Energy (ΔG‡), Role of Solvent Molecules |
| Wolff-Kishner Reduction | Formation and subsequent decomposition of the hydrazone intermediate. libretexts.org | Energy barriers for hydrazone formation and N₂ extrusion. |
By combining the identification of plausible intermediates with the computational analysis of the transition states connecting them, a detailed mechanistic picture of the transformations of this compound can be constructed. This knowledge is essential for controlling reaction outcomes and designing novel synthetic applications for this class of compounds.
Spectroscopic Characterization Techniques for Structural Elucidation of Naphthyl Ketone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Hydroxy-1-naphthyl-1'-naphthyl ketone, with a molecular formula of C₂₁H₁₄O₂, NMR would provide critical information on the connectivity and environment of its 14 hydrogen atoms and 21 carbon atoms.
¹H NMR Spectroscopic Analysis
A proton (¹H) NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the two naphthalene (B1677914) rings and the single proton of the hydroxyl group.
Aromatic Region: The 13 protons attached to the two naphthyl rings would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The complex splitting patterns (doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent protons. The specific chemical shifts would be influenced by the positions of the ketone and hydroxyl substituents. For instance, protons ortho to the carbonyl group are expected to be shifted further downfield.
Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a singlet, though its chemical shift could vary widely depending on the solvent, concentration, and temperature. It might be found anywhere from δ 4.0 to 12.0 ppm. Its integration value would correspond to a single proton.
Without experimental data, a detailed assignment of each proton is not possible.
¹³C NMR Spectroscopic Analysis
A carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. Given the asymmetry of this compound, up to 21 distinct signals could be expected.
Carbonyl Carbon: The ketone carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the δ 190-200 ppm range.
Aromatic Carbons: The 20 carbons of the two naphthalene rings would resonate in the aromatic region, generally between δ 110 and 160 ppm. The carbon atom bearing the hydroxyl group (-OH) would be shifted downfield within this region (around δ 150-160 ppm), while the carbons directly attached to the carbonyl group would also show distinct shifts.
Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (quaternary carbons), such as those at the fusion points of the naphthalene rings and the carbon attached to the carbonyl group, typically show weaker signals in a standard ¹³C NMR spectrum.
A data table of specific chemical shifts cannot be generated without experimental results.
Advanced NMR Techniques for Complex Structural Assignments
For a molecule with multiple overlapping aromatic signals like this naphthyl ketone, advanced 2D NMR techniques would be indispensable for unambiguous assignment.
COSY (Correlation Spectroscopy): Would reveal which protons are coupled to each other, helping to trace the connectivity of protons within each naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connections between different fragments and assigning quaternary carbons. For example, it would show a correlation between the protons on one ring and the carbonyl carbon, confirming the structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | A broad band indicating the hydroxyl group, likely involved in hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks corresponding to the C-H bonds on the naphthalene rings. |
| C=O Stretch (Ketone) | 1650-1685 | A strong, sharp absorption characteristic of an aryl ketone. Conjugation with the naphthyl ring lowers the frequency compared to a simple aliphatic ketone. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity due to vibrations within the aromatic rings. |
| C-O Stretch (Phenol) | 1200-1260 | A strong band associated with the carbon-oxygen single bond of the hydroxyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Due to the extensive conjugation provided by the two naphthalene rings and the carbonyl group, this compound is expected to absorb strongly in the UV region. The spectrum would likely show multiple absorption maxima (λmax) corresponding to π → π* transitions of the conjugated system and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group. The exact λmax values are sensitive to the solvent used.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In an electron ionization (EI) mass spectrum, the compound would produce a molecular ion (M⁺) peak.
Molecular Ion Peak: For C₂₁H₁₄O₂, the exact mass of the molecular ion would be approximately 298.0994 g/mol . A high-resolution mass spectrometer could confirm this value, thereby verifying the molecular formula.
Fragmentation Pattern: The molecule would also break apart into characteristic fragment ions. Expected fragments would include those corresponding to the loss of CO (m/z 270), and ions representing the naphthoyl group (C₁₀H₇CO⁺, m/z 155) and the hydroxynaphthyl group (HOC₁₀H₆⁺, m/z 143). Analyzing this pattern provides further confirmation of the molecule's structure.
Advanced Applications of 4 Hydroxy 1 Naphthyl 1 Naphthyl Ketone in Chemical Sciences
Design and Synthesis of Photoremovable Protecting Groups
Photoremovable protecting groups (PPGs), also known as photocages, are instrumental in chemical and biological sciences for their ability to control the release of active molecules with spatial and temporal precision using light. The 4-hydroxy-1-naphthyl acyl framework, a core component of 4-Hydroxy-1-naphthyl-1'-naphthyl ketone, has been identified as a promising chromophore for the design of new PPGs, particularly for phosphate (B84403) caging applications.
Phosphate Caging Applications
The protection and controlled release of phosphate-containing biomolecules, such as ATP and nucleotides, are crucial for studying their dynamic roles in biological systems. A derivative of the 4-hydroxy-1-naphthyl acyl structure, diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate, has been demonstrated as an effective photoremovable protecting group for phosphates.
Upon irradiation with near-UV light (350 nm), this compound quantitatively releases diethyl phosphate. The deprotection reactions are efficient, with quantum yields varying depending on the solvent composition, and can proceed to completion. A key mechanistic feature is the photo-Favorskii rearrangement of the naphthyl ketone motif, which disrupts the conjugation of the ketone and shifts the absorption of the photoproducts to shorter wavelengths, thus preventing inner filter effects and allowing the reaction to go to completion. This rearrangement is a significant advantage over other photoremovable protecting groups that may lead to photoproducts that absorb at the same wavelength as the starting material, thereby hindering complete deprotection.
The efficiency of phosphate release is influenced by the solvent system. In aqueous methanol (B129727), the primary photoproduct is methyl 4-hydroxy-1-naphthylacetate, formed via the photo-Favorskii rearrangement. In contrast, in aqueous acetonitrile (B52724), while phosphate release still occurs, the rearrangement is not the major pathway. The robust nature of these deprotection reactions under ambient conditions and their high conversion rates highlight the potential of the 4-hydroxy-1-naphthyl ketone scaffold in designing effective PPGs for phosphates.
Table 1: Quantum Efficiencies for the Photorelease of Diethyl Phosphate
| Solvent System | Quantum Yield (Φ) |
| 1% aq CD3OD | 0.021 |
| 10% aq MeCN | 0.067 |
Data based on studies of diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate.
Ligand Design in Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. The rigid and sterically defined naphthyl backbone, as present in this compound, offers a valuable scaffold for the design of novel chiral ligands.
Chiral Ligands for Enantioselective Reactions
While direct applications of this compound as a ligand are not extensively documented, its structure provides a versatile platform for the synthesis of chiral ligands. The hydroxyl group can be functionalized to introduce coordinating moieties, and the naphthyl rings can be modified to create a specific chiral environment around a metal center.
For instance, chiral ligands derived from binaphthyl scaffolds have been successfully employed in a wide range of enantioselective reactions, including hydrogenation, carbon-carbon bond formation, and oxidation reactions. The atropisomeric chirality of binaphthyl systems, arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, can induce high levels of stereocontrol. The core structure of this compound, with its two naphthyl groups, presents an opportunity to develop new classes of binaphthyl-type ligands. The presence of the hydroxyl group offers a convenient handle for further chemical transformations to build more complex and tailored ligand architectures. The synthesis of such chiral ligands derived from this ketone could lead to catalysts with novel reactivity and selectivity in asymmetric transformations.
Precursors for Advanced Materials
The demand for high-performance polymers and resins with enhanced thermal stability, mechanical strength, and specific optical or electronic properties is ever-increasing. Naphthalene-containing polymers are known for their high glass transition temperatures and excellent thermal stability. The structure of this compound makes it a promising candidate as a monomer or precursor for the synthesis of such advanced materials.
Integration into Polymer and Resin Systems
The phenolic hydroxyl group in this compound allows for its incorporation into various polymer and resin systems through reactions such as esterification or etherification. For example, it can be used as a monomer in the synthesis of polyesters, polycarbonates, or epoxy resins. The rigid and bulky naphthyl groups are expected to impart high thermal stability and mechanical rigidity to the resulting polymers.
Furthermore, the ketone functionality can also be a site for polymerization or cross-linking reactions. For instance, ketone-formaldehyde resins are a class of synthetic resins known for their good gloss, hardness, and adhesive properties. By analogy, this compound could be used to prepare novel resins with potentially superior properties due to the presence of the naphthyl moieties. The incorporation of this compound into polymer backbones could lead to materials with tailored properties for applications in electronics, aerospace, and coatings.
Intermediates in Fine Chemical Synthesis
The synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes, often relies on the availability of versatile and functionalized building blocks. The chemical structure of this compound, featuring a reactive hydroxyl group, a ketone carbonyl, and two aromatic naphthyl rings, makes it a valuable intermediate in fine chemical synthesis.
The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, providing a point for further molecular elaboration. The ketone carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, or reaction with organometallic reagents to introduce new carbon-carbon bonds. The naphthyl rings can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functionalities. This rich reactivity profile enables the use of this compound as a starting material for the synthesis of a diverse range of more complex molecules with potential biological or material applications. Its role as a synthetic intermediate underscores its importance in the broader landscape of organic synthesis and the production of high-value chemicals.
Q & A
Q. How can this compound be integrated into advanced materials for indoor surface chemistry studies?
- Methodological Answer : Functionalize indoor-relevant surfaces (e.g., gypsum, PVC) with the compound via spin-coating or CVD. Use ToF-SIMS and AFM-IR to map adsorption/desorption kinetics under varying humidity and VOC exposure. Correlate with computational models of surface reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
